(1S,2R)-2-fluorocyclohexan-1-amine
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Overview
Description
(1S,2R)-2-fluorocyclohexan-1-amine is a chiral amine with a fluorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures to control the stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Enzymatic methods for the resolution of racemic mixtures can also be employed to obtain the enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclohexylamine derivatives.
Scientific Research Applications
(1S,2R)-2-fluorocyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks and other chemical transformations, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclohexan-1-amine: Similar in structure but with a bromine atom instead of fluorine.
(1S,2R)-2-chlorocyclohexan-1-amine: Contains a chlorine atom instead of fluorine.
(1S,2R)-2-iodocyclohexan-1-amine: Features an iodine atom in place of fluorine.
Uniqueness
(1S,2R)-2-fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H12FN |
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Molecular Weight |
117.16 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6+/m1/s1 |
InChI Key |
ZFZUTWAYBJFSIL-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)F |
Canonical SMILES |
C1CCC(C(C1)N)F |
Origin of Product |
United States |
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